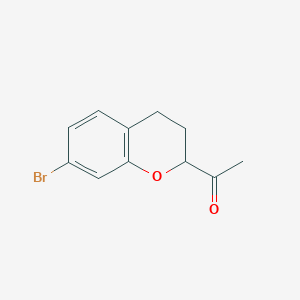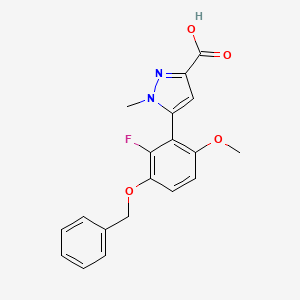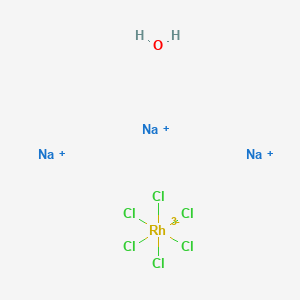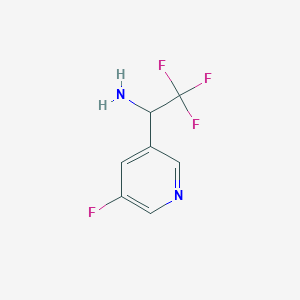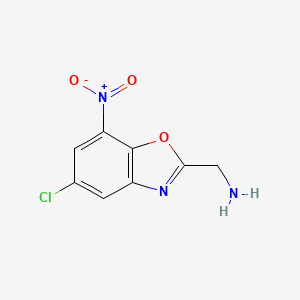
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one is an organic compound that contains a trifluoromethyl group attached to a pyrrole ring.
Méthodes De Préparation
The synthesis of 1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base . Industrial production methods often involve the use of metal catalysts to facilitate the reaction and improve yield .
Analyse Des Réactions Chimiques
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function . This interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, which is valuable in drug development .
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one can be compared with other trifluoromethylated compounds such as:
4-(Trifluoromethyl)acetophenone: Similar in structure but with a phenyl ring instead of a pyrrole ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NO/c1-4(12)6-2-5(3-11-6)7(8,9)10/h2-3,11H,1H3 |
Clé InChI |
MIEWYJPREULWIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


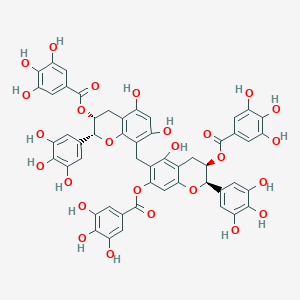
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)

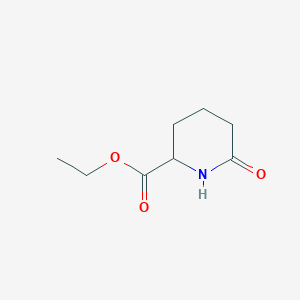
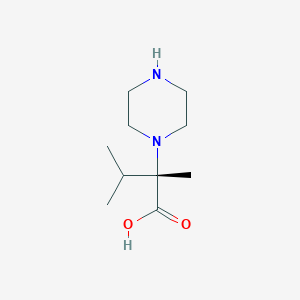
![4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane](/img/structure/B15199762.png)
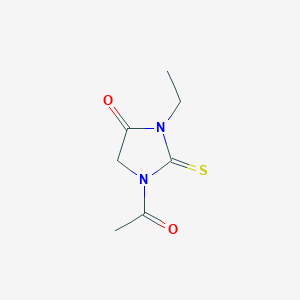
![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)

